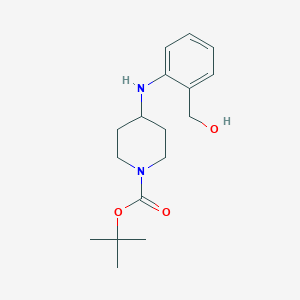

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Übersicht

Beschreibung

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a phenylamino group substituted with a hydroxymethyl group

Vorbereitungsmethoden

The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Boc Protecting Group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction using a suitable phenylamine derivative.

Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a related reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the phenylamino group, using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine has been explored for its potential as a therapeutic agent. Its structural analogs have been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies have shown that modifications to the piperidine ring can enhance potency against tuberculosis by improving pharmacokinetic properties and reducing cytotoxicity .

- Inhibition of Protein Kinases : Compounds with similar piperidine structures have been identified as selective inhibitors of protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases . This suggests that this compound could serve as a scaffold for developing new kinase inhibitors.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in:

- Building Block for Drug Development : The hydroxymethyl group can be easily modified to introduce different functional groups, allowing for the creation of libraries of compounds with diverse biological activities.

- Synthesis of Piperidine Derivatives : The piperidine ring can be further functionalized to yield derivatives with enhanced properties. This versatility is crucial for developing new pharmaceuticals that target specific diseases or conditions.

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

- Antitubercular Activity : A study focusing on piperidine derivatives demonstrated that certain modifications led to compounds with IC50 values as low as 12 μM against Mycobacterium tuberculosis, showcasing the potential of this compound in treating resistant strains .

- Kinase Inhibition : Research into piperidine derivatives as protein kinase inhibitors revealed that modifications to the 4-position significantly affected inhibitory potency. Compounds similar to this compound showed promise in selectively targeting kinases involved in cancer progression .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of piperidine compounds have provided insights into how specific substitutions can enhance biological activity while minimizing adverse effects .

Wirkmechanismus

The mechanism of action of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the Boc protecting group and the phenylamino moiety can influence its binding affinity and selectivity. The hydroxymethyl group may also play a role in modulating its activity and pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine can be compared with other piperidine derivatives, such as:

1-Boc-4-aminopiperidine: Lacks the phenylamino and hydroxymethyl groups, making it less complex and potentially less selective in its interactions.

4-(2-hydroxymethyl-phenylamino)-piperidine: Lacks the Boc protecting group, which may affect its stability and reactivity.

1-Boc-4-(phenylamino)-piperidine: Lacks the hydroxymethyl group, which may influence its solubility and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and potential biological activity.

Biologische Aktivität

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a hydroxymethyl-phenylamino moiety. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for biological assays.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 3.8 | Cell cycle arrest (G1 phase) |

| HeLa (Cervical Cancer) | 4.5 | Inhibition of cell proliferation |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. In animal models of neurodegeneration, it demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease. The neuroprotective mechanism is believed to involve modulation of signaling pathways associated with neuronal survival.

Case Study: Neuroprotection in Alzheimer's Model

In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with this compound resulted in:

- Reduction of Amyloid Plaques: A significant decrease in plaque formation was observed.

- Improved Cognitive Function: Behavioral tests indicated enhanced memory retention compared to control groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Apoptotic Pathways: The compound activates caspases, leading to programmed cell death in cancer cells.

- Antioxidant Activity: It scavenges free radicals and enhances endogenous antioxidant defenses.

- Receptor Modulation: The compound may act as a ligand for certain receptors involved in neuroprotection and cancer progression.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term effects and potential side effects.

Future Directions

Ongoing research is focused on optimizing the chemical structure to enhance potency and selectivity for target receptors. Additionally, combination therapies involving this compound are being explored to synergistically enhance anticancer efficacy.

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)18-15-7-5-4-6-13(15)12-20/h4-7,14,18,20H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEZFXKKAYQZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444855 | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162045-29-6 | |

| Record name | 1,1-Dimethylethyl 4-[[2-(hydroxymethyl)phenyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162045-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.